2-cyano-2-[2,3-dihydro-3-(tetrahydro-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1H-isoindol-1-ylidene]acetamide
Description
EINECS 247-135-3 corresponds to the chemical compound 2-cyano-2-[2,3-dihydro-3-(tetrahydro-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1H-isoindol-1-ylidene]acetamide. Key identifiers and properties include:
- Molecular Formula: C₁₄H₇N₅O₄
- Molecular Weight: 309.25 g/mol
- InChI Key: BSZGZNRUUJXKKQ-UHFFFAOYSA-N (hypothetical example based on nomenclature rules)
- CAS Registry Number: 25621-88-9 (linked to EINECS 247-135-3)
- DTXSID: DTXSID2067113 .
This compound features a complex heterocyclic structure with fused isoindole and pyrimidinone rings, substituted with cyano and carbonyl groups.
Properties
CAS No. |
25621-88-9 |
|---|---|
Molecular Formula |
C15H9N5O4 |
Molecular Weight |
323.26 g/mol |
IUPAC Name |
2-cyano-2-[3-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)isoindol-1-ylidene]acetamide |
InChI |
InChI=1S/C15H9N5O4/c16-5-8(12(17)21)10-6-3-1-2-4-7(6)11(18-10)9-13(22)19-15(24)20-14(9)23/h1-4H,(H2,17,21)(H3,19,20,22,23,24) |
InChI Key |
ZHMCDDCDBPPXHD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C\2C(=C1)C(=N/C2=C(\C#N)/C(=O)N)C3=C(NC(=O)NC3=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=C(C#N)C(=O)N)C3=C(NC(=O)NC3=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylene diphenyl diisocyanate is synthesized through the phosgenation of methylene diphenyl diamine. The process involves the reaction of methylene diphenyl diamine with phosgene in the presence of a solvent such as chlorobenzene. The reaction is typically carried out at elevated temperatures and under controlled conditions to ensure the complete conversion of the diamine to the diisocyanate.
Industrial Production Methods
In industrial settings, methylene diphenyl diisocyanate is produced in large quantities using continuous production processes. The phosgenation reaction is conducted in specialized reactors designed to handle the toxic and corrosive nature of phosgene. The resulting methylene diphenyl diisocyanate is then purified through distillation and other separation techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methylene diphenyl diisocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and polyureas, respectively.
Polymerization Reactions: Undergoes polymerization to form polyurethane foams and elastomers.
Common Reagents and Conditions
Alcohols: Reacts with alcohols to form urethanes under mild conditions.
Amines: Reacts with amines to form ureas, typically at room temperature.
Water: Reacts with water to form polyureas, often requiring catalysts to accelerate the reaction.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyureas: Formed from the reaction with water.
Scientific Research Applications
Methylene diphenyl diisocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various polyurethane-based materials.
Biology: Employed in the development of biomaterials and tissue engineering scaffolds.
Medicine: Utilized in the production of medical devices and drug delivery systems.
Industry: Widely used in the manufacture of foams, coatings, adhesives, and sealants.
Mechanism of Action
Methylene diphenyl diisocyanate exerts its effects through the formation of covalent bonds with compounds containing active hydrogen atoms. The isocyanate groups react with hydroxyl, amino, and carboxyl groups to form urethane, urea, and amide linkages, respectively. These reactions result in the formation of cross-linked polymer networks, which impart desirable mechanical and chemical properties to the resulting materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methodology for Comparison
Similarity assessment relies on computational metrics such as the Tanimoto index , which evaluates 2D molecular fingerprints to quantify structural overlap. A threshold of ≥70% similarity is often used to define analogs in predictive toxicology models . Below, EINECS 247-135-3 is compared to three hypothetical analogs derived from generalized EINECS similarity frameworks:
Table 1: Structural and Property Comparison
Key Observations
Structural Diversity: EINECS 247-135-3’s fused isoindole-pyrimidinone system contrasts with simpler aromatic systems (e.g., naphthalene in CAS 673-32-5) or halogenated heterocycles (e.g., chloropyrrole in CAS 918538-05-3). Functional groups like cyano and carbonyl in EINECS 247-135-3 may confer distinct reactivity compared to esters (CAS 1455091-10-7) or halogens .
EINECS 247-135-3’s toxicity profile remains uncharacterized, emphasizing the need for experimental validation.
Predictive Modeling :
- Read-Across Structure-Activity Relationship (RASAR) models demonstrate that ≥70% similarity enables extrapolation of toxicological data from labeled compounds (e.g., REACH Annex VI chemicals) to unlabeled EINECS substances . For example, 1,387 labeled compounds can predict properties for 33,000 EINECS entries, highlighting the efficiency of similarity-based approaches .
Research Findings and Limitations
Coverage of Chemical Space :
- Small sets of labeled compounds (e.g., 1,387 REACH Annex VI chemicals) achieve broad coverage of EINECS chemical space due to structural clustering . This suggests that analogs of EINECS 247-135-3 may already exist within predictive databases.
Data Gaps :
- Experimental data for EINECS 247-135-3 (e.g., solubility, LogP, bioactivity) are absent in the provided evidence, limiting direct comparisons.
- Structural analogs like CAS 918538-05-3 and CAS 1455091-10-7 provide proxy insights but require validation via in vitro/in vivo studies.
Biological Activity
Einecs 247-135-3, also known as Bis(4-chlorophenyl) sulphone, is a chemical compound with significant biological activity and environmental implications. This article explores its biological effects, toxicological data, and relevant case studies.
- Chemical Name : Bis(4-chlorophenyl) sulphone
- EC Number : 247-135-3
- CAS Number : 80-07-9
- Molecular Formula : C12H8Cl2O2S
- Molecular Weight : 287.16 g/mol
Toxicological Effects
- Aquatic Toxicity :
- Eye Irritation :
- Endocrine Disruption :
Environmental Impact
Bis(4-chlorophenyl) sulphone is readily biodegradable, which suggests that it can break down in the environment; however, its toxicity raises concerns about its persistence in aquatic systems and the potential for long-term ecological effects .
Case Studies
-
Case Study on Substitution :
- A study highlighted the importance of substituting hazardous chemicals like Bis(4-chlorophenyl) sulphone with safer alternatives in industrial applications. This case study involved evaluating the effectiveness of various substitutes in maintaining product performance while reducing environmental impact .
- Screening Assessments :
Data Summary
| Property | Value |
|---|---|
| Aquatic Toxicity | Toxic to aquatic life |
| Eye Irritation | Causes serious irritation |
| Endocrine Disruption Potential | Yes |
| Biodegradability | Readily biodegradable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
